molecular formula C13H18N2O4S B4619921 N-cyclopropyl-3-(ethylsulfamoyl)-4-methoxybenzamide

N-cyclopropyl-3-(ethylsulfamoyl)-4-methoxybenzamide

Cat. No.: B4619921
M. Wt: 298.36 g/mol
InChI Key: OHFSDLPEOJCDIS-UHFFFAOYSA-N
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Description

N-cyclopropyl-3-(ethylsulfamoyl)-4-methoxybenzamide is a chemical compound with a unique structure that includes a cyclopropyl group, an ethylsulfamoyl group, and a methoxybenzamide moiety

Biochemical Analysis

Biochemical Properties

N-cyclopropyl-3-(ethylsulfamoyl)-4-methoxybenzamide plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been shown to interact with human ectonucleoside triphosphate diphosphohydrolases (h-NTPDases), which are involved in various physiological and pathological functions such as thrombosis, diabetes, inflammation, and cancer . The compound inhibits h-NTPDase1, h-NTPDase2, h-NTPDase3, and h-NTPDase8 with varying degrees of potency, demonstrating its potential as a therapeutic agent . The interactions between this compound and these enzymes involve binding to the active sites, thereby inhibiting their activity.

Cellular Effects

This compound has been observed to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has shown cytotoxic effects against certain cancer cell lines, indicating its potential as an anticancer agent . It induces apoptosis in cancer cells by upregulating pro-apoptotic genes such as P53 and BAX while downregulating anti-apoptotic genes like Bcl2 . Additionally, it causes cell cycle arrest at the G1/S phase, further inhibiting cancer cell proliferation .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules and enzyme inhibition. The compound binds to the active sites of h-NTPDases, inhibiting their activity and thereby affecting the hydrolysis of nucleotides . This inhibition leads to altered levels of extracellular nucleotides, which can influence various physiological processes. Additionally, the compound’s interaction with cancer cell proteins results in the modulation of gene expression, promoting apoptosis and inhibiting cell proliferation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to assess its stability, degradation, and long-term effects on cellular function. The compound has shown stability under various conditions, maintaining its inhibitory activity over extended periods Long-term studies have indicated that the compound can sustain its cytotoxic effects on cancer cells, suggesting its potential for prolonged therapeutic use .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects without significant toxicity . At higher doses, it can cause adverse effects, including toxicity and damage to healthy tissues . These findings highlight the importance of determining the optimal dosage for therapeutic use to maximize efficacy while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . This metabolism results in the formation of active and inactive metabolites, which can affect the compound’s overall efficacy and toxicity. Understanding these metabolic pathways is crucial for optimizing the compound’s therapeutic potential.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. The compound is transported across cell membranes by specific transporters, which facilitate its uptake and distribution within cells . Once inside the cells, it can accumulate in specific compartments, influencing its localization and activity. The distribution of the compound within tissues also affects its overall therapeutic efficacy and potential side effects .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound is directed to particular cellular compartments, such as the nucleus and mitochondria, where it exerts its effects . This localization is mediated by targeting signals and post-translational modifications that direct the compound to specific organelles. Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-3-(ethylsulfamoyl)-4-methoxybenzamide typically involves multiple steps. One common method includes the reaction of 4-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with N-cyclopropylamine to yield N-cyclopropyl-4-methoxybenzamide.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-3-(ethylsulfamoyl)-4-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxy group, using reagents such as sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

N-cyclopropyl-3-(ethylsulfamoyl)-4-methoxybenzamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • N-cyclopropyl-3-(ethylsulfamoyl)phenylpropanamide
  • N-cyclopropyl-3-(methylsulfamoyl)-4-methoxybenzamide
  • N-cyclopropyl-3-(ethylsulfamoyl)-4-hydroxybenzamide

Uniqueness

N-cyclopropyl-3-(ethylsulfamoyl)-4-methoxybenzamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This compound’s specific combination of functional groups makes it a valuable tool in research and potential therapeutic applications .

Properties

IUPAC Name

N-cyclopropyl-3-(ethylsulfamoyl)-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O4S/c1-3-14-20(17,18)12-8-9(4-7-11(12)19-2)13(16)15-10-5-6-10/h4,7-8,10,14H,3,5-6H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHFSDLPEOJCDIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)C1=C(C=CC(=C1)C(=O)NC2CC2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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